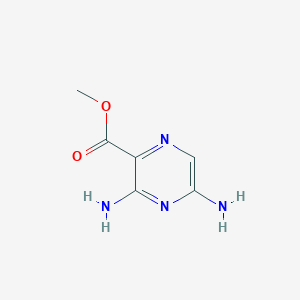

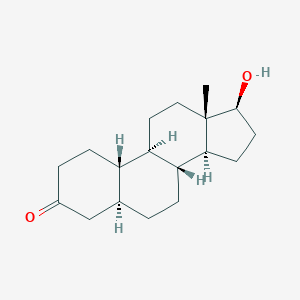

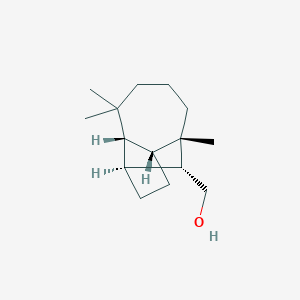

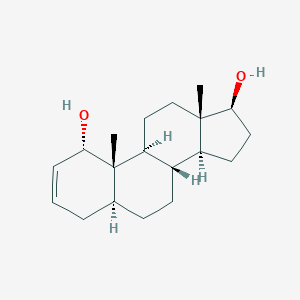

![molecular formula C9H13NO B075186 4-[(2R)-2-aminopropyl]phenol CAS No. 1518-89-4](/img/structure/B75186.png)

4-[(2R)-2-aminopropyl]phenol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar phenolic compounds involves various strategies, including the reaction of 4-aminophenol with other chemical agents, as demonstrated in the synthesis of 4-(3-nitropyridin-2-ylamino)phenol and 4-(3-aminopyridin-2-ylamino)phenol. These compounds are intermediates for potential antitumor agents, showcasing the versatility of phenol derivatives in synthetic chemistry (Cao et al., 2011).

Molecular Structure Analysis

The crystal structures of phenol derivatives, as explored through single-crystal X-ray diffraction, reveal intricate details about the molecular arrangement and intermolecular interactions, such as hydrogen bonds, which stabilize the structure. This is essential for understanding the chemical behavior and potential applications of these compounds (Cao et al., 2011).

Chemical Reactions and Properties

Phenol derivatives undergo various chemical reactions, including oxidative polycondensation, which leads to polymers with significant antimicrobial properties. Such reactions are pivotal for creating materials with specific functions and for understanding the chemical reactivity of phenolic compounds (Baran et al., 2015).

Physical Properties Analysis

The physical properties, such as thermal degradation, electrical conductivity, and molecular weight distribution, are crucial for applications in materials science. Studies on polyphenols, for example, provide insights into their stability, electrical properties, and suitability for various applications (Baran et al., 2015).

Aplicaciones Científicas De Investigación

Dual Sensor for Phenolic Compounds in Water

A study by Kamel et al. (2020) highlights the development of a composite using mesoporous silica and organic ligand for the efficient detection of toxic phenols in seawater samples. The organic ligand, 4-amino antipyrine (4-AAP), was conjugated onto mesoporous nanospheres to capture phenols under suitable conditions, offering a sensitive, fast, and cost-effective approach for the dual determination of phenolic compounds through spectrofluorometric and visual detection. This sensor showed a low limit of detection and was successfully applied to determine phenol levels in water samples from Suez Bay, emphasizing its suitability for environmental monitoring due to its selectivity, sensitivity, and eco-friendly approach Kamel et al., 2020.

Chromogenic Agents for Phenolic Compounds

Fiamegos et al. (2000) explored the synthesis of simple, extensively conjugated chromophores as substitutes for 4-aminoantipyrine (4-AAP), which are capable of causing hyperchromic shifts when coupled with phenols. These 4-aminopyrazolone derivatives were applied for the spectrophotometric assay of phenolic compounds, highlighting the advantages of each proposed system. This research provides valuable insights into the analytical applications of such compounds in the detection and quantification of phenolic substances Fiamegos et al., 2000.

Antitumor Agents Synthesis

A study by Cao et al. (2011) focused on the synthesis of 4-(3-nitropyridin-2-ylamino)phenol and 4-(3-aminopyridin-2-ylamino)phenol as intermediates for a potential antitumor agent, ABT-751. The synthesis process involved the reaction of 4-aminophenol with specific compounds and utilized a reduction method that simplified operations and shortened reaction times. The crystal structures of the resultant compounds were determined, contributing to the development of antitumor medications Cao et al., 2011.

Electrochemical Reactors for Phenol Conversion

Cho et al. (2008) investigated the catalytic conversion of phenol in a membraneless electrochemical reactor using immobilized horseradish peroxidase (HRP) as a biological catalyst. This study demonstrated the effective conversion of phenol into various organic compounds, highlighting the potential of electroenzymatic methods in environmental remediation and the treatment of phenolic pollutants Cho et al., 2008.

Propiedades

IUPAC Name |

4-[(2R)-2-aminopropyl]phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-7(10)6-8-2-4-9(11)5-3-8/h2-5,7,11H,6,10H2,1H3/t7-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIKNHHRFLCDOEU-SSDOTTSWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=C(C=C1)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC1=CC=C(C=C1)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(2R)-2-aminopropyl]phenol | |

CAS RN |

1518-89-4 |

Source

|

| Record name | Hydroxyamphetamine, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001518894 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | HYDROXYAMPHETAMINE, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F4LK5VKU9B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.